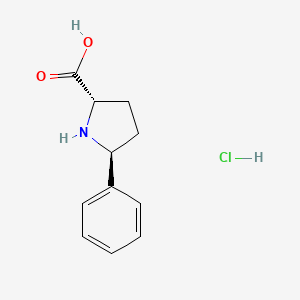

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl

Description

Historical Context and Discovery

The development of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride emerged from extensive research into pyrrolidine-based compounds and their applications in medicinal chemistry. The five-membered pyrrolidine ring has been recognized as one of the most important nitrogen heterocycles utilized by medicinal chemists for obtaining compounds in the treatment of human diseases. The historical significance of this compound class stems from their unique structural features, including the possibility to efficiently explore pharmacophore space due to sp³-hybridization, their contribution to molecular stereochemistry, and the increased three-dimensional coverage resulting from the non-planarity of the ring through a phenomenon called pseudorotation.

The specific stereoisomer (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid represents a sophisticated evolution in the synthesis of chiral pyrrolidine derivatives. Research into phenylproline and its derivatives has been ongoing since the early 2000s, with significant methodological advances in synthesis techniques. The development of new synthetic methods for 2-phenylproline and its derivatives through intramolecular cyclization of corresponding derivatives of nitrogen-(3-chloro-or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions marked a crucial advancement in the field. These synthetic breakthroughs enabled the production of highly specific stereoisomers with defined spatial arrangements that are essential for biological activity.

The historical trajectory of pyrrolidine derivative research has been driven by the recognition that stereochemistry plays a fundamental role in biological activity. The specific (2S,5S) configuration represents a carefully designed molecular architecture that maximizes interactions with biological targets while maintaining synthetic accessibility. This historical development reflects the broader trend in pharmaceutical chemistry toward increasingly sophisticated chiral compounds with precisely controlled three-dimensional structures.

Nomenclature and Classification

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride belongs to the class of pyrrolidine derivatives and is classified as an amino acid analog due to the presence of a carboxylic acid functional group. The compound's systematic nomenclature reflects its complex stereochemical structure, where the (2S,5S) designation indicates the specific spatial arrangement of substituents at the 2 and 5 positions of the pyrrolidine ring. This stereochemical specification is crucial for understanding the compound's biological activity and chemical reactivity patterns.

The molecular formula of the free acid form is C₁₁H₁₃NO₂, with the hydrochloride salt adding one equivalent of hydrochloric acid to enhance solubility properties. The compound is cataloged under specific chemical database identifiers that provide access to comprehensive molecular data and synthesis methods. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, emphasizing the stereochemical configuration that distinguishes it from other isomeric forms.

| Classification Parameter | Description |

|---|---|

| Chemical Class | Pyrrolidine derivative |

| Functional Group Classification | Amino acid analog |

| Stereochemical Type | Chiral compound with defined (2S,5S) configuration |

| Salt Form | Hydrochloride salt |

| Molecular Formula (free acid) | C₁₁H₁₃NO₂ |

| Systematic Name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid |

The classification of this compound within the broader category of pyrrolidine derivatives reflects its structural relationship to proline, a naturally occurring amino acid. However, the presence of the phenyl substituent at the 5-position creates distinct chemical and biological properties that differentiate it from simple proline derivatives. The hydrochloride salt formation represents a common pharmaceutical modification that improves the compound's handling characteristics and solubility profile without altering its fundamental stereochemical properties.

Significance in Organic and Medicinal Chemistry

The significance of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride in organic and medicinal chemistry stems from its unique combination of structural features that make it particularly valuable for asymmetric synthesis and drug development. The compound's chirality makes it especially important in pharmaceutical applications where stereochemical purity is essential for biological activity. The five-membered nitrogen-containing heterocycle provides a rigid scaffold that can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions.

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. The presence of both a carboxylic acid functional group and a phenyl substituent provides multiple sites for chemical modification and derivatization. The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions, allowing for the generation of diverse chemical libraries. Common reagents used in these transformations include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions.

The medicinal chemistry significance of pyrrolidine derivatives has been extensively documented, with these compounds showing activity across multiple therapeutic areas. The saturated scaffold contributes to drug-like properties through improved three-dimensional coverage and reduced planarity compared to aromatic systems. The specific (2S,5S) stereochemistry of this compound enables selective interactions with chiral biological targets, including enzymes and receptors, where the spatial arrangement of functional groups is critical for binding affinity and selectivity.

| Application Area | Specific Utility | Mechanism of Action |

|---|---|---|

| Asymmetric Synthesis | Chiral building block | Stereochemical transfer in reactions |

| Drug Development | Pharmaceutical intermediate | Selective biological target interaction |

| Peptide Chemistry | Modified amino acid incorporation | Conformational constraint |

| Enzyme Inhibition | Active site binding | Competitive or non-competitive inhibition |

The compound's significance is further enhanced by its potential applications in peptide chemistry, where it can serve as a conformationally restricted amino acid analog. The pyrrolidine ring provides conformational constraints that can influence peptide secondary structure and biological activity. This property makes it valuable for the development of peptide-based therapeutics with improved stability and selectivity profiles.

Structural Comparison with Related Proline Derivatives

The structural analysis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride in comparison with related proline derivatives reveals important differences that influence its chemical and biological properties. The base pyrrolidine ring structure is shared among all proline derivatives, but the specific substitution pattern and stereochemistry create distinct molecular architectures with unique properties. The phenyl group at the 5-position represents a significant structural modification compared to unsubstituted proline, introducing additional hydrophobic interactions and steric constraints.

When compared to other phenylpyrrolidine derivatives such as (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, the stereochemical differences become apparent in their three-dimensional structures. The (2S,5S) configuration creates a specific spatial arrangement where both the carboxylic acid group and the phenyl substituent adopt defined orientations relative to the pyrrolidine ring. This contrasts with the (2S,5R) isomer, which has a different stereochemical relationship between these functional groups, potentially leading to different biological activities and binding properties.

Structural comparisons with 4-phenylpyrrolidine-2-carboxylic acid derivatives demonstrate the importance of substitution position. While 4-phenylpyrrolidine derivatives place the phenyl group at a different position on the ring, the 5-phenyl substitution pattern in (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid creates a unique spatial arrangement that influences both chemical reactivity and biological activity. The positional isomerism affects the overall molecular shape and the relative positioning of pharmacophoric elements.

| Compound | Stereochemistry | Phenyl Position | Key Structural Features |

|---|---|---|---|

| (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | (2S,5S) | Position 5 | Cis-relationship between substituents |

| (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | (2S,5R) | Position 5 | Trans-relationship between substituents |

| (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid | (2S,4R) | Position 4 | Different substitution pattern |

| Proline | (2S) | None | Unsubstituted pyrrolidine-2-carboxylic acid |

The comparison with 5-oxo-3-phenylproline derivatives illustrates how functional group modifications can dramatically alter molecular properties. While 5-oxo-3-phenylproline contains a ketone functionality and phenyl substitution at the 3-position, the (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid maintains the secondary amine functionality of the pyrrolidine ring and places the phenyl group at the 5-position. These structural differences result in distinct chemical reactivities and potential biological activities.

The cis-5-phenyl proline scaffold has been specifically investigated as a platform for mechanism-based inhibitor synthesis, demonstrating the importance of stereochemical configuration in biological activity. The (2S,5S) configuration represents a cis-arrangement of the phenyl and carboxylic acid substituents, which creates a specific three-dimensional shape that can be exploited for selective biological interactions. This cis-relationship contrasts with trans-isomers and contributes to the compound's unique binding properties with biological targets.

Properties

IUPAC Name |

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIDXEOJSLEQHK-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969288-36-5 | |

| Record name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry. For instance, the lipase-catalyzed resolution of racemic mixtures can be employed to obtain enantiomerically pure (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid .

Industrial Production Methods

Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as debenzylation and sulfation, followed by cation exchange to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical and Biological Properties

Molecular Characteristics:

- Molecular Formula: C₁₁H₁₃ClN₁O₂

- Molecular Weight: Approximately 229.68 g/mol

- Structure: The compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid moiety, which are essential for its biological activity.

Medicinal Chemistry

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of bioactive compounds. Its unique structural features make it a valuable scaffold for developing new therapeutic agents targeting various diseases, particularly cancer and infections caused by resistant bacteria.

Key Applications:

- Precursor in Pharmaceutical Synthesis: It is utilized in the development of pharmaceutical agents that target neurological conditions and other diseases.

- Anticancer Activity: Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, certain derivatives were tested against A549 human lung adenocarcinoma cells, showing significant cytotoxicity.

| Compound | Post-Treatment Viability (%) | Notes |

|---|---|---|

| Compound 18 | 78% | Weak activity |

| Compound 21 | 66% | Notable cytotoxicity |

| Compound 22 | <50% | High efficacy |

Antimicrobial Activity

The antimicrobial properties of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid derivatives have also been explored. Notably, compound 21 demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against resistant strains |

| Acinetobacter baumannii | Moderate activity |

| Klebsiella pneumoniae | Limited effectiveness |

Peptide Synthesis

The compound is widely utilized as a protecting group in peptide synthesis, allowing for the selective modification of amino acids without interfering with other functional groups. This application is crucial for developing biologically active molecules that target specific receptors.

Bioconjugation Techniques

It plays a critical role in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, which is essential in creating targeted therapies.

Material Science

The compound is applied in the development of advanced materials such as polymers and nanomaterials, enhancing their properties for various industrial applications.

Case Studies and Research Findings

Several studies highlight the potential of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride in various applications:

- A study published in Nature demonstrated that modifications to the phenyl ring can enhance anticancer activity against lung cancer cells (A549) by improving potency through structural variations .

- Research on antimicrobial properties indicated that specific functional groups within the compound are crucial for its efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: This is a diastereomer with different stereochemistry.

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: Another diastereomer with distinct properties.

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: Yet another diastereomer with unique characteristics.

Uniqueness

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its applications in drug development and biochemical research.

The compound is characterized by the molecular formula and a molecular weight of approximately 229.68 g/mol. Its structure includes a pyrrolidine ring substituted with a phenyl group and a carboxylic acid moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this structure were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives showed significant cytotoxicity:

| Compound | Post-Treatment Viability (%) | Notes |

|---|---|---|

| Compound 18 | 78% | Weak activity |

| Compound 21 | 66% | Notable cytotoxicity |

| Compound 22 | <50% | High efficacy |

These findings suggest that modifications to the phenyl ring can enhance anticancer activity, with specific substitutions leading to improved potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid derivatives have also been explored. Notably, compound 21 demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The structure-activity relationship (SAR) studies revealed that the presence of specific functional groups is crucial for antimicrobial efficacy:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against resistant strains |

| Acinetobacter baumannii | Moderate activity |

| Klebsiella pneumoniae | Limited effectiveness |

The results indicate that the compound's carboxylic acid functionality plays a vital role in its interaction with bacterial targets .

The mechanisms underlying the biological activities of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid are not fully elucidated but are believed to involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Disruption of Membrane Integrity : Its antimicrobial action may stem from disrupting bacterial cell membranes, leading to cell lysis.

Applications in Drug Development

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid serves as an important intermediate in the synthesis of bioactive compounds. Its unique structural features make it a valuable scaffold for developing new therapeutic agents targeting various diseases, particularly cancer and infections caused by resistant bacteria. Additionally, it is utilized in peptide synthesis as a protecting group, facilitating selective modifications during drug design .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Study on Anticancer Properties : In vitro tests revealed that certain derivatives significantly reduced A549 cell viability compared to standard treatments like cisplatin.

- Antimicrobial Screening : Compounds were screened against a panel of multidrug-resistant pathogens using broth microdilution techniques, confirming their potential as novel antimicrobial agents.

Q & A

Q. What are the key synthetic strategies for (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl?

The synthesis typically involves:

- Chiral starting materials : (S)-phenylalanine is often used to establish stereochemistry .

- Pyrrolidine ring formation : Intramolecular cyclization under acidic or basic conditions .

- Protection/deprotection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the amine during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .

- Purification : Techniques like recrystallization or HPLC ensure enantiomeric purity (>97% by HPLC in optimized protocols) .

Q. What analytical techniques validate the structure and purity of this compound?

- NMR spectroscopy : Confirms stereochemistry (e.g., coupling constants for axial/equatorial protons) and phenyl group orientation .

- HPLC : Measures enantiomeric excess (e.g., chiral stationary phases) .

- Mass spectrometry : Verifies molecular weight (C₁₁H₁₄ClNO₂, MW 235.7 g/mol) .

- X-ray crystallography : Resolves absolute configuration in crystalline forms .

Advanced Research Questions

Q. How does stereochemistry at the 2S,5S positions influence biological activity?

The (2S,5S) configuration dictates:

- Receptor binding : The phenyl group's spatial orientation enhances interactions with hydrophobic pockets in enzymes (e.g., proteases) .

- Pharmacokinetics : Stereochemistry affects metabolic stability; for example, (2S,5S) isomers show slower hepatic clearance compared to (2R,5R) analogs in preclinical models .

- Bioactivity : In A549 lung cancer cells, the (2S,5S) isomer demonstrated moderate cytotoxicity (IC₅₀ ~50 µM), while diastereomers were inactive .

Q. How can reaction conditions be optimized to improve yield and enantioselectivity?

- Continuous flow reactors : Reduce side reactions (e.g., racemization) and improve scalability .

- Catalysts : Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) enhance enantiomeric excess .

- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization .

- Temperature control : Low temperatures (0–5°C) minimize epimerization during Boc deprotection .

Q. How do substituents on the pyrrolidine ring affect bioactivity?

| Substituent | Bioactivity Trend (vs. Phenyl) | Key Study |

|---|---|---|

| 4-Chlorophenyl | Increased antimicrobial activity (MIC 8 µg/mL vs. S. aureus) | |

| Methyl | Reduced cytotoxicity (IC₅₀ >100 µM in A549 cells) | |

| Hydroxymethyl | Enhanced solubility but lower receptor affinity (Kd ~2 µM vs. 0.5 µM for phenyl) |

Q. What methodologies address contradictions in reported bioactivity data?

- Standardized assays : Variations in cell lines (e.g., A549 vs. HeLa) or culture conditions (e.g., serum concentration) significantly alter IC₅₀ values .

- Metabolomic profiling : Identifies off-target effects (e.g., ROS generation) that may confound results .

- Structural analogs : Use of rigid scaffolds (e.g., thiazolidine derivatives) clarifies structure-activity relationships .

Methodological Challenges

Q. What are the key bottlenecks in scaling up synthesis for in vivo studies?

- Racemization : Aggressive purification (e.g., simulated moving bed chromatography) maintains >99% ee at multi-gram scales .

- HCl salt stability : Hygroscopicity requires lyophilization or storage under inert gas .

- Toxicity : Metabolites like 5-phenylpyrrolidine-2-carboxamide (detected via LC-MS) may require toxicity screening .

Q. How can in silico tools predict the compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.